Sodium nitromalonaldehyde

Descripción general

Descripción

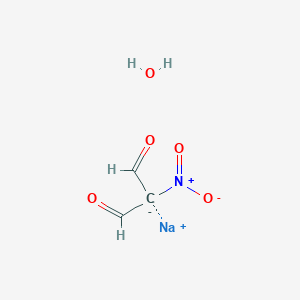

Sodium nitromalonaldehyde is a chemical compound with the molecular formula C3H2NNaO4. It is known for its role as a reagent in organic synthesis, particularly in the formation of nitro compounds. The compound is typically found as a monohydrate and is recognized for its impact-sensitive and thermally unstable nature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of sodium nitromalonaldehyde involves the reaction of mucobromic acid with sodium nitrite in an aqueous solution. The process is mildly exothermic and requires careful temperature control to maintain the reaction at 54 ± 1°C. The reaction mixture is then cooled to precipitate the product, which is further purified by recrystallization from ethanol and water .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient stirring mechanisms to ensure uniformity and yield. The product is typically dried and stored under controlled conditions to prevent decomposition .

Análisis De Reacciones Químicas

Types of Reactions: Sodium nitromalonaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitro compounds.

Reduction: Reduction reactions can convert it into amino derivatives.

Substitution: It participates in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted nitromalonaldehyde derivatives.

Aplicaciones Científicas De Investigación

Sodium nitromalonaldehyde is utilized in several scientific research applications:

Chemistry: It serves as a building block for synthesizing nitro compounds and heterocycles.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: Research into its potential as a precursor for pharmaceutical compounds.

Industry: It is employed in the synthesis of pigments and dyes

Mecanismo De Acción

The mechanism of action of sodium nitromalonaldehyde involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its nitro group significantly influences its reactivity, making it a versatile reagent in organic synthesis. The compound can form stable intermediates that facilitate the formation of complex molecules .

Comparación Con Compuestos Similares

Nitromalonaldehyde: The parent compound, which is less stable and more reactive.

Dinitropyridone: A similar compound used in nitro compound synthesis.

Nitropyrimidinone: Another related compound with similar reactivity

Uniqueness: Sodium nitromalonaldehyde is unique due to its stability compared to nitromalonaldehyde, making it more practical for use in synthetic applications. Its ability to participate in a wide range of reactions also sets it apart from other similar compounds .

Actividad Biológica

Sodium nitromalonaldehyde (NaNMA) is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis of this compound

This compound is synthesized from mucobromic acid and sodium nitrite through a condensation reaction. The process typically yields a white solid, which can be stored under specific conditions to maintain stability . The compound is known for its reactivity due to the presence of nitro and aldehyde functional groups, which play crucial roles in its biological interactions.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values reported indicate potent antibacterial activity, suggesting that the nitro group enhances interaction with bacterial membranes, leading to increased permeability and cell death .

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

2. Antitubercular Activity

Research has shown that this compound possesses antitubercular properties, with an MIC of 0.78 μM against Mycobacterium tuberculosis. The presence of the nitro group at specific positions on the aromatic ring is critical for this activity, as modifications to this group significantly reduce efficacy .

3. Anti-Inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been found to inhibit key inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These effects are attributed to the compound's ability to modulate intracellular signaling pathways that regulate inflammation .

4. Vasodilatory Activity

This compound acts as a nitric oxide donor, leading to vasodilation through the increase of cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. This mechanism suggests potential applications in treating cardiovascular diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated this compound's effectiveness against resistant bacterial strains. Results indicated that the compound not only inhibited growth but also caused significant morphological changes in bacterial cells, suggesting a mechanism involving disruption of cell wall integrity .

Case Study 2: Anti-Tuberculosis Research

In another investigation, this compound was tested alongside standard antitubercular drugs. The results showed synergistic effects when combined with rifampicin, enhancing overall efficacy against M. tuberculosis in vitro and in animal models .

Propiedades

IUPAC Name |

sodium;2-nitropropanedial;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2H;;1H2/q-1;+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQCQHYLSWEYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[C-](C=O)[N+](=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.